molecular formula C12H13N3O B12853581 (1-Amino-5-ethyl-1H-pyrrol-2-yl)(3-pyridinyl)methanone

(1-Amino-5-ethyl-1H-pyrrol-2-yl)(3-pyridinyl)methanone

Cat. No.: B12853581
M. Wt: 215.25 g/mol
InChI Key: IEJUVZDCPAOEPJ-UHFFFAOYSA-N
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Description

(1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is a complex organic compound that features a pyrrole ring substituted with an amino group and an ethyl group, as well as a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the pyrrole ring followed by the introduction of the amino and ethyl groups. The pyridine ring is then attached through a condensation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Amino-5-methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone
  • (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-2-yl)methanone
  • (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone

Uniqueness

(1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

(1-amino-5-ethylpyrrol-2-yl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H13N3O/c1-2-10-5-6-11(15(10)13)12(16)9-4-3-7-14-8-9/h3-8H,2,13H2,1H3

InChI Key

IEJUVZDCPAOEPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(N1N)C(=O)C2=CN=CC=C2

Origin of Product

United States

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